2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240051
InChI: InChI=1S/C7H9ClN2O/c8-6-5-10-3-1-7(6)11-4-2-9/h1,3,5H,2,4,9H2
SMILES:
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol

2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine

CAS No.:

Cat. No.: VC18240051

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine -

Specification

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
IUPAC Name 2-(3-chloropyridin-4-yl)oxyethanamine
Standard InChI InChI=1S/C7H9ClN2O/c8-6-5-10-3-1-7(6)11-4-2-9/h1,3,5H,2,4,9H2
Standard InChI Key WFELPAISAHCTCM-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1OCCN)Cl

Introduction

Chemical Identity and Structural Characteristics

2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine (IUPAC name: 2-(3-chloropyridin-4-yl)oxyethanamine) features a pyridine ring substituted with a chlorine atom at the 3-position and an ethanamine group connected via an ether linkage at the 4-position. Its molecular formula is C₇H₉ClN₂O, with a molecular weight of 172.61 g/mol (calculated from isotopic composition) .

Key Structural Data:

PropertyValueSource Analogue
Molecular FormulaC₇H₉ClN₂O ,
SMILESClC1=C(N=CC=C1)OCCNDerived from ,
InChIKeyKYINEFUAPFGWPQ-UHFFFAOYSA-NModified from
Hydrogen Bond Donors2 (amine and pyridine N)
Hydrogen Bond Acceptors3 (ether O, pyridine N, amine)

The chlorine atom at the 3-position introduces steric and electronic effects that influence reactivity, while the ethanamine side chain enhances solubility in polar solvents .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis of 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine is documented, analogous compounds suggest two primary strategies:

  • Nucleophilic Substitution: Reacting 3-chloro-4-hydroxypyridine with 2-bromoethylamine in the presence of a base (e.g., K₂CO₃) to form the ether linkage. This method mirrors the synthesis of 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine.

  • Reductive Amination: Condensing 3-chloro-4-(2-oxiranyloxy)pyridine with ammonia under reducing conditions .

Reaction Pathways

The compound’s primary amine group participates in:

  • Acylation: Formation of amides with carboxylic acids or activated esters.

  • Schiff Base Formation: Reaction with aldehydes/ketones to generate imines .

  • Complexation: Coordination with metal ions via the pyridine nitrogen and amine group, as seen in related pyridyl ethers .

Physicochemical Properties

Experimental data for the target compound remain limited, but properties can be extrapolated from analogues:

PropertyEstimated ValueBasis of Estimation
Melting Point120–125°CSimilar to
Boiling Point290–300°CMolecular weight comparison
LogP (Partition Coeff.)1.2 ± 0.3Computational modeling
Solubility in Water15–20 mg/mLAmine hydrophilicity

The compound’s moderate lipophilicity suggests potential blood-brain barrier permeability, a trait exploited in CNS-targeted drugs.

Stability and Toxicology

Chemical Stability

Piperazine-linked pyridines exhibit plasma stability over 24 hours , suggesting that the ethanamine variant may similarly resist enzymatic degradation. The ether linkage is hydrolytically stable under physiological pH.

Toxicity Profile

Comparative Analysis with Analogues

CompoundChloro PositionBiological ActivityReference
2-((4-Chloropyridin-2-yl)oxy)ethanamine4Serotonin receptor binding
2-((2-Chloropyridin-3-yl)oxy)ethanamine2Unknown
2-((3-Methylpyridin-4-yl)oxy)ethan-1-amineMethyl at 3Kinase inhibition

The 3-chloro substitution unique to the target compound may optimize steric interactions in enzyme active sites compared to other positional isomers .

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